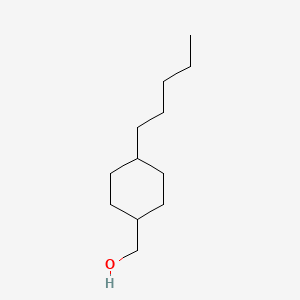
(4-Pentylcyclohexyl)methanol
概述
描述
(4-Pentylcyclohexyl)methanol is a synthetic compound belonging to the family of cyclohexylmethanols. It is a colorless, viscous liquid with a faint odor and is commonly used in the manufacturing of perfumes and fragrances. The molecular formula of this compound is C12H24O, and it contains a six-membered cyclohexane ring substituted with a pentyl group and a hydroxymethyl group .
准备方法
Synthetic Routes and Reaction Conditions: (4-Pentylcyclohexyl)methanol can be synthesized through various methods. One common approach involves the hydrogenation of phenol, oxidation of cyclohexane, or direct hydration of cyclohexene . Another method includes the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of a wide-pore acidic zeolite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The hydrogenation of phenol is a widely used method due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst to achieve high yields .
化学反应分析
Types of Reactions: (4-Pentylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield cyclohexylmethanol derivatives.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexylmethane, and various substituted cyclohexyl derivatives .
科学研究应用
(4-Pentylcyclohexyl)methanol has versatile applications in scientific research across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: this compound is employed in the production of fragrances, flavors, and other consumer products.
作用机制
The mechanism of action of (4-Pentylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
相似化合物的比较
- Cyclohexylmethanol
- Cyclohexanol
- 4-Methylcyclohexylmethanol
Comparison: (4-Pentylcyclohexyl)methanol is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties compared to other cyclohexylmethanols. This structural variation influences its solubility, reactivity, and interaction with other molecules, making it a valuable compound in various applications .
属性
IUPAC Name |
(4-pentylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQLAYIDNKQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543503 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-08-7 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
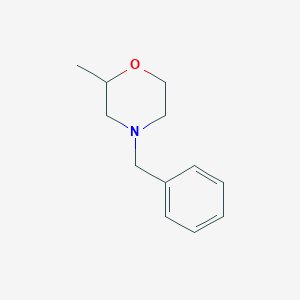
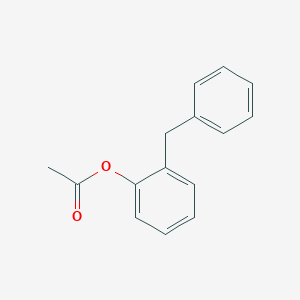
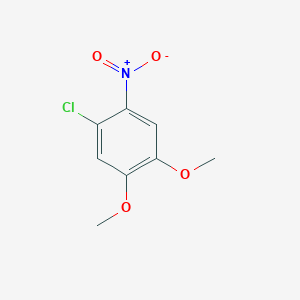
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)

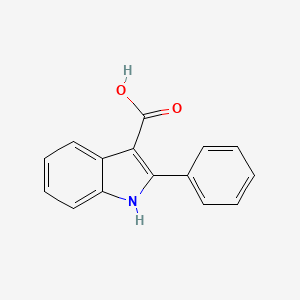
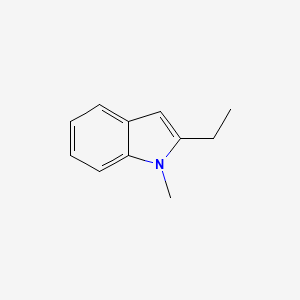
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)
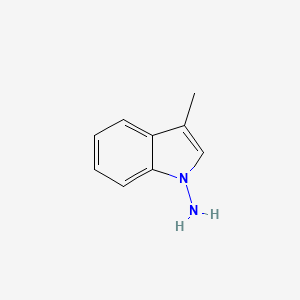
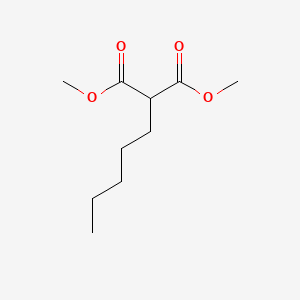
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)
